Home > Products > Screening Compounds P24538 > 1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone
1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone -

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone

Catalog Number: EVT-5348475
CAS Number:
Molecular Formula: C17H13FN2O
Molecular Weight: 280.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

  • Compound Description: PF-06747775 (21) is an irreversible pyrrolopyrimidine inhibitor designed to target oncogenic EGFR mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. It exhibits high affinity and selectivity for these mutants over wild-type EGFR and possesses desirable ADME properties. Currently, PF-06747775 is under investigation in phase-I clinical trials for treating mutant EGFR-driven NSCLC [].

AMG 337

  • Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. It exhibits nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetic properties, and robust antitumor activity in vivo [].

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivatives (6a-6j)

  • Compound Description: These compounds represent a series of molecules synthesized and evaluated for their antitubercular activity []. Among the series, compounds 6b and 6h demonstrated the most potent inhibitory effects against Mycobacterium tuberculosis []. This activity is attributed to the presence of electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring [].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [¹¹C]MG2-1812)

  • Compound Description: Compound 5i ([¹¹C]MG2-1812) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) []. This compound displays high potency and subtype selectivity for mGlu2 and possesses favorable lipophilicity for PET imaging [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a selective Akt inhibitor designed for its anticancer properties []. It displays a 24-fold selectivity for Akt1 over Akt2, exhibits low toxicity towards HaCaT keratinocytes, and demonstrates promising kinase selectivity and anticancer cell proliferation potency [].

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid

  • Compound Description: This compound is a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist []. It exhibits an IC50 of 4.5 nM for MR, demonstrating over 500-fold selectivity against the progesterone receptor (PR) and other related nuclear hormone receptors [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It shows potent efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration [].

Properties

Product Name

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone

IUPAC Name

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

InChI

InChI=1S/C17H13FN2O/c1-11(21)12-5-6-16(18)15(10-12)13-3-2-4-14(9-13)17-7-8-19-20-17/h2-10H,1H3,(H,19,20)

InChI Key

VLRKHLFESSBBDQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.